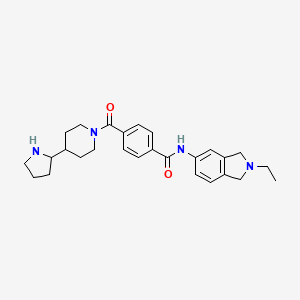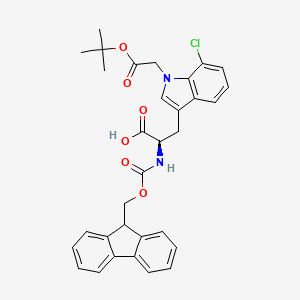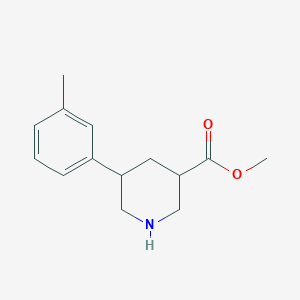
Methyl 5-(3-methylphenyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-methylphenyl)piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a methyl group at the 5-position and a 3-methylphenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine with methyl 3-methylbenzoate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3-methylphenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-methylphenyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 5-(3-methylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl piperidine-3-carboxylate: A similar compound with a piperidine ring and a carboxylate group, but without the 3-methylphenyl substitution.
3-Methylpiperidine: A piperidine derivative with a methyl group at the 3-position, but lacking the carboxylate ester group.
Piperidine-3-carboxylic acid: A piperidine derivative with a carboxylic acid group at the 3-position, but without the methyl and phenyl substitutions.
Uniqueness
Methyl 5-(3-methylphenyl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
methyl 5-(3-methylphenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-4-3-5-11(6-10)12-7-13(9-15-8-12)14(16)17-2/h3-6,12-13,15H,7-9H2,1-2H3 |
InChI-Schlüssel |
VEBBMGIECHEYLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CC(CNC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


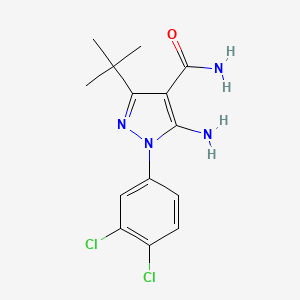
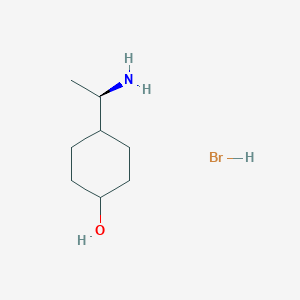
![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
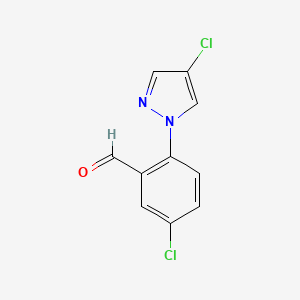
![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)



![Bicyclo[3.2.1]octane-1,5-diamine](/img/structure/B13328467.png)
![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)
